molecular formula C34H72O2P2 B1617676 Ethylenebis(dioctylphosphine) dioxide CAS No. 5927-49-1

Ethylenebis(dioctylphosphine) dioxide

Cat. No.: B1617676
CAS No.: 5927-49-1
M. Wt: 574.9 g/mol
InChI Key: JBNGGHISODTKPN-UHFFFAOYSA-N
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Description

Ethylenebis(dioctylphosphine) dioxide is a phosphine oxide derivative characterized by a central ethylene (-CH₂CH₂-) backbone flanked by two dioctylphosphine oxide groups. Its structure can be represented as [(C₈H₁₇)₂P(O)]₂CH₂CH₂, where the octyl groups impart significant hydrophobicity and influence its solubility and thermal stability. While direct data on this compound are scarce in the provided evidence, structural analogs such as 1,2-Ethanediylbis(diphenylphosphine) dioxide (CAS 4141-50-8) offer a basis for comparison. These analogs share a similar ethylene-linked bis(phosphine oxide) framework but differ in substituent groups (octyl vs. phenyl), which critically affect their physicochemical properties.

Properties

CAS No.

5927-49-1

Molecular Formula

C34H72O2P2

Molecular Weight

574.9 g/mol

IUPAC Name

1-[2-dioctylphosphorylethyl(octyl)phosphoryl]octane

InChI

InChI=1S/C34H72O2P2/c1-5-9-13-17-21-25-29-37(35,30-26-22-18-14-10-6-2)33-34-38(36,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3

InChI Key

JBNGGHISODTKPN-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCP(=O)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCP(=O)(CCCCCCCC)CCCCCCCC

Other CAS No.

5927-49-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1,2-Ethanediylbis(diphenylphosphine) Dioxide

  • Molecular Formula : C₂₆H₂₄O₂P₂ (vs. hypothetical C₃₄H₆₈O₂P₂ for the dioctyl variant).
  • Substituent Effects: Phenyl Groups (C₆H₅): Enhance aromaticity, increasing rigidity and π-π stacking interactions. This improves crystallinity but reduces solubility in non-polar solvents . Octyl Groups (C₈H₁₇): Long alkyl chains enhance hydrophobicity and solubility in organic solvents (e.g., hexane, toluene). They also lower melting points and increase flexibility.

Phosphorus-Containing Derivatives

  • Diethyl Phosphite (CAS 762-04-9) : A phosphate ester with ethoxy groups. Unlike phosphine oxides, it lacks the P=O bond and exhibits higher reactivity in esterification and transesterification reactions .
  • Ethylphosphonic Dichloride (CAS 1066-50-8) : Features a P=O bond but includes chlorine substituents, making it highly reactive toward nucleophiles (e.g., water, alcohols). This contrasts with the hydrolytic stability of phosphine oxides like Ethylenebis(dioctylphosphine) dioxide .

Functional Group Influence

  • Thermal Stability : Phosphine oxides generally exhibit higher thermal stability than phosphines or phosphites due to the strong P=O bond. Bulky substituents (e.g., octyl) further stabilize against decomposition by steric hindrance.
  • Coordination Chemistry : this compound can act as a bidentate ligand, but its bulky octyl groups may limit metal-ligand complexation efficiency compared to smaller analogs like 1,2-Ethanediylbis(diphenylphosphine) dioxide .

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